molecular formula C20H36O3 B602798 1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol CAS No. 7121-99-5

1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol

Cat. No.: B602798
CAS No.: 7121-99-5
InChI Key:
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Description

The compound “1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol” contains a total of 59 atoms, including 36 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It has 61 bonds in total, with 25 non-H bonds, 2 rotatable bonds, 3 six-membered rings, 2 ten-membered rings, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. It includes three six-membered rings and two ten-membered rings . The presence of multiple hydroxyl groups indicates that this compound may exhibit significant polarity and could participate in hydrogen bonding .

Scientific Research Applications

Crystallography and Structural Analysis

The structural analysis of related compounds reveals their potential in understanding the molecular configuration and crystal packing. For instance, the ent-pimarane diterpenoid isolated from Ceriops tagal has been studied for its crystallography, showing two crystallographically independent molecules with cyclohexane rings in chair conformations and cyclohexene rings in an envelope conformation. This kind of structural analysis is crucial for developing materials with desired physical and chemical properties (Fun et al., 2012).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of complex molecules provides insights into creating compounds with specific functionalities. The synthesis and conformational studies of derivatives like 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, as well as their radical scavenging activity, demonstrate the potential for designing molecules with specific biological or chemical activities (Ciuffreda et al., 2016).

Material Science and Electronic Properties

Compounds with unique electronic and structural properties can be developed for applications in material science, such as ferroelectric materials and organic semiconductors. A study on a chiral quinoxaline derivative shows its potential in electronic applications due to its ferroelectric property and intense blue emission band, which could be useful in developing new electronic materials (Chen et al., 2010).

Hydrogen Bonding and Molecular Interactions

Understanding the hydrogen bonding and molecular interactions of polyols and similar compounds in solution is critical for applications ranging from pharmaceuticals to materials science. Studies on the conformational equilibrium and hydrogen bonding properties of various diols in aqueous solutions provide insights into the molecular interactions that govern the physical and chemical properties of these compounds (Klein, 2002).

Advanced Synthetic Techniques

Research on advanced synthetic techniques for complex organic molecules opens new pathways for the creation of novel drugs and materials. For example, the development of non-iterative methods for the asymmetric synthesis of polycyclic polypropanoate fragments showcases the potential for creating complex molecular structures with significant synthetic value (Marchionni & Vogel, 2001).

Properties

IUPAC Name

1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14-,15+,16?,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGLMHTEAXTDJ-MOTXFUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)CC[C@]3([C@H]2CCCC3(C)C)O)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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